6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin
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Overview
Description
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is notable for its inclusion of a piperazine moiety, which can enhance its bioactivity. Coumarins and their derivatives are widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include:
Reductive Amination: This involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.
Reagents: Sodium cyanoborohydride in methanol is commonly used.
Purification: The synthesized compounds are purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy.
Chemical Reactions Analysis
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin has several scientific research applications:
Chemistry: It is used in the synthesis of other coumarin derivatives and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
6-Methyl-4-(4-benzoylpiperazin-1-yl)coumarin can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also includes a piperazine moiety and exhibits similar antimicrobial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is an acetylcholinesterase inhibitor and is studied for its potential use in the treatment of Alzheimer’s disease.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is evaluated for its anti-tubercular activity.
These comparisons highlight the unique properties of this compound, particularly its potential therapeutic applications and its inclusion of a piperazine moiety, which can enhance its bioactivity.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-6-methylchromen-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-15-7-8-19-17(13-15)18(14-20(24)26-19)22-9-11-23(12-10-22)21(25)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
LSXVWZHPJRTGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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